Harmalol hydrochloride dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Harmalol hydrochloride dihydrate is a natural product that belongs to the class of benzylisoquinoline alkaloids . It is a bioactive beta-carboline and a member of the harmala alkaloids . It has been shown to inhibit the growth of carcinoma cells in cell culture and murine hepatoma, as well as to inhibit the production of reactive oxygen species and mitochondrial membrane potential in these cells .

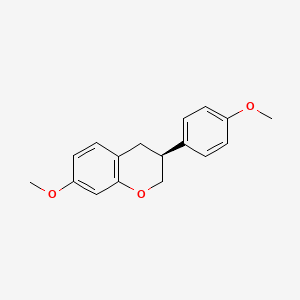

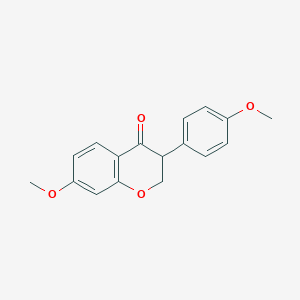

Molecular Structure Analysis

The empirical formula of Harmalol hydrochloride dihydrate is C12H12N2O · HCl · 2H2O . Its molecular weight is 272.73 . The SMILES string representation of its structure is O.O.Cl.CC1=NCCc2c1[nH]c3cc(O)ccc23 .Physical And Chemical Properties Analysis

Harmalol hydrochloride dihydrate has a molecular weight of 272.73 . Its melting point is between 265-268 °C .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Harmalol hydrochloride dihydrate has been studied for its neuroprotective effects. Research has shown that beta-carbolines such as harmaline, harmalol, and harmine can protect against oxidative neuronal damage. These compounds have been observed to increase the activities of total superoxide dismutase, catalase, and glutathione peroxidase, and decrease levels of malondialdehyde and carbonyls in the basal ganglia, diencephalon .

Anti-Cancer Properties

Harmalol hydrochloride dihydrate has been used as a therapeutic agent against hepatocellular carcinoma (HCC). It has been found to induce apoptosis and inhibit the proliferation of cancer epithelial cells. In a study, harmalol treatment showed a significant reduction in hepatocellular foci, nodules, and carcinoma, ultimately retaining the normal morphology of the liver .

Antioxidant Activity

The antioxidant activity of harmalol hydrochloride dihydrate is another area of interest. The compound’s ability to increase the activities of antioxidant enzymes and decrease oxidative stress markers suggests potential antioxidant properties .

Ionization Processes

Harmalol hydrochloride dihydrate has been studied for its ionization processes. However, the details and implications of these processes are not fully understood and require further research .

Wirkmechanismus

Harmalol hydrochloride dihydrate has been shown to inhibit the growth of carcinoma cells in cell culture and murine hepatoma . It also inhibits the production of reactive oxygen species and mitochondrial membrane potential in these cells . It is also reported to induce ROS-dependent apoptosis through mitochondrial cytochrome C release that induces p53 by caspase3 activation .

Safety and Hazards

Zukünftige Richtungen

Harmalol hydrochloride dihydrate has been used as a therapeutic agent against hepatocellular carcinoma due to its accessibility and efficacy by apoptosis and inhibiting proliferation of cancer epithelial cells . The investigation of its pharmaceutical efficacy will eventually help to develop more effective chemotherapeutic drugs from the natural source .

Eigenschaften

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;dihydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH.2H2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;;;/h2-3,6,14-15H,4-5H2,1H3;1H;2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKGNQNESCZSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.O.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Harmalol hydrochloride dihydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.